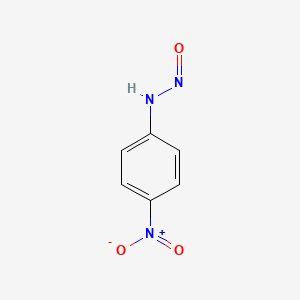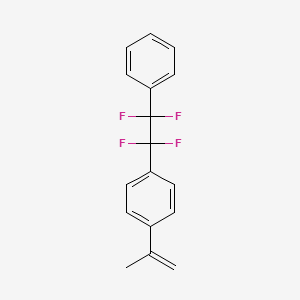![molecular formula C12H16O2S2 B14656496 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one CAS No. 52835-67-3](/img/structure/B14656496.png)
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is an organic compound characterized by its unique structure, which includes a dithietane ring and a pentanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one typically involves the reaction of a suitable ketone with a dithietane precursor. One common method involves the condensation of 2-oxopentanal with 1,3-propanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, especially in the presence of strong nucleophiles like Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The dithietane ring and the ketone groups play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: Similar structure but lacks the oxopentylidene and pentanone moieties.
1,3-Dithiolane: Contains a dithiolane ring instead of a dithietane ring.
Pentan-2-one: Simple ketone without the dithietane ring.
Uniqueness
1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one is unique due to the presence of both a dithietane ring and a pentanone moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
52835-67-3 |
|---|---|
Formule moléculaire |
C12H16O2S2 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-[4-(2-oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one |
InChI |
InChI=1S/C12H16O2S2/c1-3-5-9(13)7-11-15-12(16-11)8-10(14)6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ICTIUDJQVDWHFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C=C1SC(=CC(=O)CCC)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


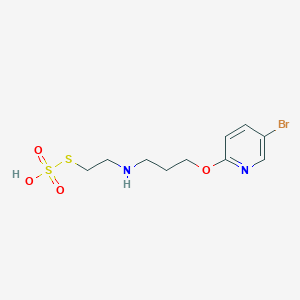
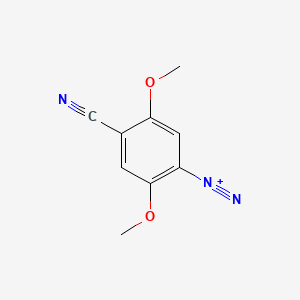
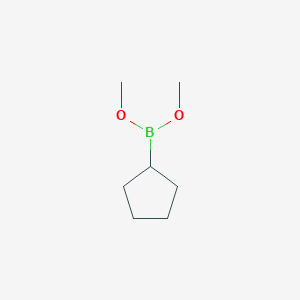
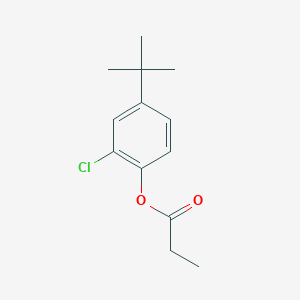
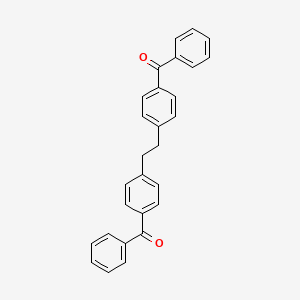
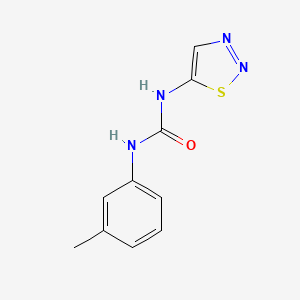
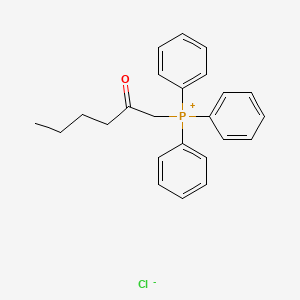
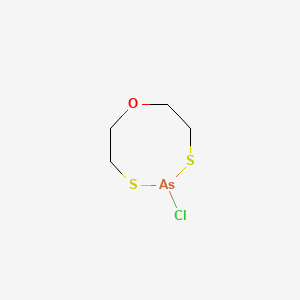
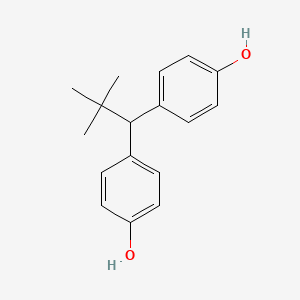

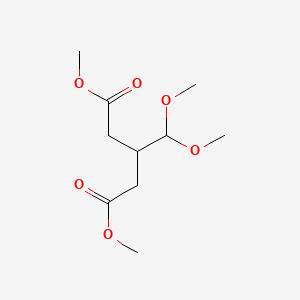
stannane](/img/structure/B14656516.png)
